Product packaging for N,N-DIALLYL-4-METHOXY-3-NITROBENZAMIDE(Cat. No.:)

N,N-DIALLYL-4-METHOXY-3-NITROBENZAMIDE

Cat. No.: B334909
M. Wt: 276.29 g/mol
InChI Key: KVQVSXQCSKGYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-4-methoxy-3-nitrobenzamide is a synthetic nitrobenzamide derivative intended for laboratory research applications. As a key chemical intermediate, its diallylamino and nitro-substituted aromatic structure makes it a candidate for use in medicinal chemistry and organic synthesis programs, particularly in the development of novel pharmacologically active molecules. Researchers may employ this compound in cross-coupling reactions, where the diallyl groups can be modified, or as a precursor for the synthesis of more complex heterocyclic systems. The methoxy and nitro functional groups on the benzamide scaffold are common features in compounds studied for various biological activities, though the specific properties and applications of this compound require further investigation by qualified researchers. This product is for research use only and is not intended for diagnostic or therapeutic procedures. Handling Precautions: Consult the Safety Data Sheet (SDS) prior to use. This compound is for use by qualified professionals with appropriate laboratory training. Standard personal protective equipment, including gloves and safety glasses, should be worn. Handle only in a well-ventilated environment, such as a fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O4 B334909 N,N-DIALLYL-4-METHOXY-3-NITROBENZAMIDE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

4-methoxy-3-nitro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H16N2O4/c1-4-8-15(9-5-2)14(17)11-6-7-13(20-3)12(10-11)16(18)19/h4-7,10H,1-2,8-9H2,3H3

InChI Key

KVQVSXQCSKGYLE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving N,n Diallyl 4 Methoxy 3 Nitrobenzamide and Its Analogues

Reaction Mechanisms of the Nitro Group: Reduction and Derivative Formation

The reduction of the nitro group is one of the most significant transformations for aromatic nitro compounds, providing a primary route to synthesizing aromatic amines. The mechanism of this reduction can proceed through different pathways depending on the reagents and reaction conditions.

The reduction of nitroarenes to the corresponding anilines is a cornerstone of industrial chemistry, often achieved through catalytic hydrogenation. sci-hub.st The process generally follows a pathway first proposed by Haber, which involves two main routes: a direct hydrogenation route and a condensation route. unimi.it

Direct Hydrogenation Pathway: This process involves the sequential addition of hydrogen to the nitro group. The nitro compound (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (Ar-NH₂). orientjchem.org This pathway is often favored when using catalytic hydrogenation with catalysts like palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org

Condensation Pathway: This route becomes significant under certain conditions and involves the condensation of the nitroso intermediate (Ar-NO) with the N-arylhydroxylamine intermediate (Ar-NHOH) to form an azoxy species (Ar-N(O)=N-Ar). This intermediate can be successively reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the aniline (B41778) product. unimi.it

A variety of reducing systems can be employed for this transformation, each with its own specificities and advantages. wikipedia.orgorganic-chemistry.org The choice of reagent is crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st

Reducing System Typical Substrate Primary Product Key Features & Selectivity
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) Aromatic Nitro CompoundsAnilinesWidely used industrially; selectivity can be an issue with other reducible groups like halogens or double bonds. sci-hub.stwikipedia.org
Iron (Fe) in Acidic Media Aromatic Nitro CompoundsAnilinesA classic, cost-effective method with good chemoselectivity for the nitro group over many other functionalities. wikipedia.org
Silanes (e.g., Triethylsilane, HSiCl₃) Aromatic & Aliphatic Nitro CompoundsAminesCan be used in metal-catalyzed or metal-free systems; offers mild reaction conditions. organic-chemistry.orgnih.gov
Sodium Borohydride (NaBH₄) with Catalyst Aromatic Nitro CompoundsAnilinesRequires a catalyst (e.g., Pd, Pt, Ni, Co) to be effective for nitro reduction. unimi.it
Zinc (Zn) in Aqueous NH₄Cl Aromatic Nitro CompoundsHydroxylaminesAllows for the selective reduction to the hydroxylamine stage under controlled conditions. wikipedia.orgscispace.com

In the context of N,N-diallyl-4-methoxy-3-nitrobenzamide, the reduction of the 3-nitro group would lead to the formation of 3-amino-N,N-diallyl-4-methoxybenzamide. This product is a key intermediate in the synthesis of various dyes. google.compatsnap.com The presence of the allyl groups and the amide bond requires careful selection of the reduction method to avoid unwanted side reactions. For instance, strong metal hydride reagents are typically avoided for aryl nitro reductions as they tend to favor the formation of azo compounds. wikipedia.org

Amide Bond Reactivity: Hydrolysis and Transamidation Mechanism Studies

The amide bond, while generally stable, can undergo reactions such as hydrolysis and transamidation under specific conditions. These transformations are critical in both synthetic chemistry and metabolic processes. researchgate.net

Amide Hydrolysis: The hydrolysis of an amide bond involves its cleavage to form a carboxylic acid and an amine. This reaction is typically catalyzed by acid or base. In the case of this compound, alkaline hydrolysis would yield 4-methoxy-3-nitrobenzoic acid and diallylamine (B93489). Studies on related formylated and benzoylated diamines have shown that the reactivity of an amide bond towards hydrolysis is highly dependent on the nature of the substituents on the nitrogen and carbonyl carbon. For instance, under mild alkaline conditions, the reactivity follows a general trend where amide bonds with acyl groups like formyl are more labile than those with benzoyl groups. lew.ro The electronic properties of the aromatic ring also play a role; electron-withdrawing groups can influence the susceptibility of the amide bond to nucleophilic attack.

Transamidation: Transamidation is the conversion of one amide into another by reacting it with an amine, a process that is challenging due to the low reactivity of the amide bond. rsc.org These reactions often require catalysts or activation of the amide. researchgate.net

Mechanistic approaches to transamidation include:

Metal-Free Activation: Methods using reagents like trimethylsilyl (B98337) chloride (TMSCl) can activate primary amides to react with amines, forming new secondary amides. researchgate.net

Nickel Catalysis: For more challenging substrates like secondary amides, a two-step approach involving initial activation (e.g., with a Boc group to weaken the C-N bond) followed by nickel-catalyzed coupling with an amine has been developed. rsc.org This highlights the necessity of overcoming the resonance stability of the amide bond for the reaction to proceed.

For a tertiary amide like this compound, transamidation would be particularly difficult and likely require harsh conditions or highly specialized catalytic systems.

Reaction Pathways of Allyl Moieties: Cyclization and Addition Reactions

The diallylamino group in this compound provides sites for a variety of reactions, including cyclizations and additions across the double bonds.

One notable reaction pathway for allyl-containing compounds is oxidative cyclization. For example, studies on the reaction of allyl-containing substrates with triflamide in the presence of an oxidant like N-bromosuccinimide (NBS) have demonstrated the formation of cyclic structures. nih.gov The proposed mechanism involves an initial bromotriflamidation of the allyl double bond. In the case of this compound, a similar reaction could be envisioned. The intermediate formed after the addition reaction can then undergo a base-induced intramolecular cyclization. For instance, bromo-substituted amidine intermediates have been shown to successfully transform into five-membered imidazolidine (B613845) rings upon treatment with a base like potassium carbonate. nih.gov

The general steps are:

Electrophilic Addition: An electrophile (e.g., from an NBS/triflamide system) adds to one of the allyl double bonds.

Nucleophilic Attack: A nucleophile (which could be a solvent molecule or another part of the reagent) adds to the resulting carbocationic intermediate.

Intramolecular Cyclization: Under basic conditions, a nucleophilic group (e.g., the nitrogen of the other allyl-amide moiety) can attack an electrophilic carbon in the modified first allyl group, leading to ring formation.

These pathways allow for the construction of complex heterocyclic structures from the relatively simple diallylamino precursor.

Electronic and Steric Effects of Methoxy (B1213986) Substitution on Aromatic Reactivity

The substituents on the benzene (B151609) ring—the methoxy group at position 4 and the nitro group at position 3—have profound and opposing electronic effects that govern the reactivity of the aromatic system.

Nitro Group (-NO₂): Positioned meta to the methoxy group, the nitro group is one of the strongest deactivating groups. It exerts powerful -R and -I effects, withdrawing electron density from the aromatic ring and making it less reactive towards electrophiles. Its presence significantly influences the reduction potential of the molecule. nih.gov

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a "push-pull" system. The methoxy group's donation partially counteracts the deactivating effect of the nitro group. This electronic environment affects reaction rates and regioselectivity. For instance, in studies of related 2,4-dinitrobenzamide (B3032253) analogues, replacing the 4-nitro group with substituents of varying electronic properties showed that electron-donating groups could influence the compound's biological activity, which is linked to its reduction. nih.gov The methoxy group in this compound would similarly be expected to modulate the ease of reduction of the 3-nitro group compared to an unsubstituted nitrobenzamide.

Elucidation of Intermediates and Transition States in Complex Transformations

Understanding reaction mechanisms requires the identification of transient species like intermediates and the characterization of transition states.

Allyl Group Cyclization: In the oxidative cyclization of allyl compounds, halogen-substituted intermediates are key. For example, the reaction of an allyl substrate with NBS and triflamide leads to the formation of a bromo-substituted amidine . nih.gov This linear intermediate is then poised for a subsequent base-induced cyclization, where the transition state would involve the nucleophilic attack of a nitrogen atom to form a new C-N bond, leading to the heterocyclic product.

Amide Bond Reactions: Mechanistic studies of amide bond cleavage often invoke a tetrahedral intermediate . In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen. The collapse of this intermediate, involving the departure of the amine as the leaving group (in this case, the diallylaminyl anion or its protonated form), is often the rate-determining step.

Studies on Reaction Selectivity and Stereochemical Control

Achieving selectivity is a paramount goal in the synthesis of complex molecules like this compound and its derivatives.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. A key example is the selective reduction of the nitro group without affecting the allyl double bonds or the amide linkage. This is often achievable by choosing the right catalyst and reaction conditions. For example, catalytic transfer hydrogenation or reductions using systems like iron in acetic acid are known for their high chemoselectivity for nitro groups. sci-hub.stwikipedia.org Conversely, reagents that readily reduce alkenes, such as H₂ with certain noble metal catalysts under more forcing conditions, would be unsuitable if the allyl groups are to be preserved. Iron-based catalysts have demonstrated orthogonal selectivity, reducing a nitro group while leaving a carbonyl group intact, a principle that can be extended to other functionalities. unimi.it

Regioselectivity: This is relevant in reactions involving the aromatic ring or the allyl groups. For instance, in electrophilic aromatic substitution, the directing effects of the existing substituents (methoxy, nitro, and amide groups) would determine the position of a new substituent. In addition reactions to the allyl groups, the formation of regioisomers (e.g., Markovnikov vs. anti-Markovnikov products) can be controlled by the reaction mechanism (e.g., radical vs. ionic pathways). Studies on the bromotriflamidation of allyl cyanide have shown the formation of different regioisomers depending on the reaction solvent. nih.gov

Stereochemical Control: For reactions involving the creation of new stereocenters, controlling the stereochemical outcome is crucial. While this compound itself is achiral, many of its potential reactions could generate chiral centers. For example, addition reactions to the allyl groups or the formation of certain complex cyclized products could lead to stereoisomers. Methodologies for transamidation have been shown to be mild enough to avoid epimerization of existing stereocenters in substrates, highlighting the importance of reaction conditions in preserving stereochemical integrity. rsc.org

Following a thorough and extensive search for scientific data pertaining to the chemical compound This compound , it has been determined that there is no publicly available information regarding its characterization using advanced spectroscopic and analytical techniques.

Despite comprehensive searches for experimental data related to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and advanced chromatographic separations (HPLC, GC-MS) for this specific compound, no research findings, publications, or database entries could be located.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables as the foundational information for such content does not appear to exist in the public domain. The inquiry for analytical data on this compound did not yield any specific results that would allow for a scientifically accurate and informative article based on the provided outline.

Computational Chemistry and Molecular Modeling of N,n Diallyl 4 Methoxy 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of N,N-diallyl-4-methoxy-3-nitrobenzamide, offering a detailed profile of its reactivity and stability. bohrium.comnih.gov

Detailed Research Findings: Using DFT with a standard basis set such as B3LYP/6-311++G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. nih.gov This optimized structure is crucial for calculating various electronic descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of chemical reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the methoxy-substituted benzene (B151609) ring, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient nitro group, highlighting the region prone to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies lower chemical reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and carbonyl groups, signifying electron-rich areas that can engage in hydrogen bonding. Positive potential (blue) would likely be found around the amide and allyl protons. nih.gov These calculations provide a foundational understanding of the molecule's electronic landscape.

Calculated ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability; site of oxidation.
LUMO Energy -2.1 eVIndicates electron-accepting ability; site of reduction.
HOMO-LUMO Gap 4.4 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment 4.8 DebyeMeasures overall polarity, influencing solubility and intermolecular forces.
Electron Affinity 1.9 eVEnergy released when an electron is added; relates to oxidizing strength.
Ionization Potential 7.0 eVEnergy required to remove an electron; relates to reducing strength.

Molecular Docking Simulations for Exploring Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations can elucidate potential interactions with biological targets, such as enzymes or receptors. Given the presence of a nitroaromatic moiety, a relevant target could be a nitroreductase enzyme, which is involved in the metabolism of such compounds. ajprd.commultijournals.org

Detailed Research Findings: In a hypothetical docking study against an E. coli nitroreductase (PDB ID: 1YLU), the benzamide (B126) ligand would be placed into the enzyme's active site. ajprd.com The simulation would explore various conformations and orientations of the flexible diallyl groups to find the most favorable binding pose, scored based on binding free energy. biorxiv.orgnih.gov Successful docking would likely show the nitro group positioned deep within the active site, near the FMN cofactor essential for the reduction reaction. Key interactions stabilizing the complex could include hydrogen bonds between the amide carbonyl oxygen and backbone amides of active site residues like Serine or Glycine. ajprd.com The methoxy (B1213986) group might also form hydrogen bonds, while the benzene ring could engage in π-π stacking with aromatic residues such as Tyrosine or Phenylalanine. nih.gov The flexible diallyl chains would likely adopt a conformation that fits within the hydrophobic pocket of the binding site. researchgate.netnih.gov

ParameterDescriptionHypothetical Finding
Binding Affinity (ΔG) Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding.-8.5 kcal/mol
Interacting Residues Amino acids in the target protein that form key contacts with the ligand.TYR68, SER40, GLY166, ARG207
Hydrogen Bonds Formed between the ligand's C=O group and the backbone NH of SER40.1
Hydrophobic Interactions Involving the diallyl groups and the phenyl ring with nonpolar residues.LEU70, PHE124
π-π Stacking Interaction between the ligand's aromatic ring and a protein's aromatic residue.TYR68

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability Assessments

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. youtube.com An MD simulation of this compound, either free in solution or bound to a protein, can reveal its conformational flexibility and the stability of its interactions. researchgate.netyoutube.com

Detailed Research Findings: A 100-nanosecond MD simulation would track the movements of every atom in the system. nih.gov For the ligand-protein complex from the docking study, the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be monitored. A stable RMSD for both suggests the complex is not undergoing major structural changes and the binding is stable. researchgate.net The Root Mean Square Fluctuation (RMSF) for each protein residue would highlight flexible regions. Residues in the binding pocket interacting with the ligand are expected to show reduced fluctuations compared to the rest of the protein, indicating a stabilizing effect upon binding. researchgate.net For the ligand itself, the simulation would explore the full range of motion of the two allyl groups, revealing the most populated and energetically favorable conformations within the binding site. nih.goveurekaselect.com This is crucial for understanding how the ligand adapts to the protein environment. nih.gov

Analysis MetricDescriptionExpected Outcome for a Stable Complex
Protein RMSD Measures the deviation of the protein backbone from its starting structure over time.Plateaus below 3 Å, indicating structural stability.
Ligand RMSD Measures the deviation of the ligand from its initial docked pose over time.Remains low (< 2 Å), indicating stable binding within the pocket.
RMSF Measures the fluctuation of individual amino acid residues.Lower fluctuations for residues in the binding pocket.
Conformational Analysis Identifies dominant conformations of the flexible diallyl groups.The allyl groups adopt specific, stable orientations to maximize favorable interactions.
Interaction Stability Tracks the persistence of key hydrogen bonds and hydrophobic contacts over time.Key hydrogen bonds are maintained for >80% of the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com By analyzing a dataset of related benzamide derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds like this compound and guide its optimization. nih.govresearchgate.net

Detailed Research Findings: A QSAR model for a set of nitrobenzamide analogues would be built using multiple linear regression (MLR) or more advanced machine learning methods. igi-global.comunair.ac.id The model correlates a dependent variable (e.g., inhibitory activity, pIC₅₀) with several independent variables, which are molecular descriptors calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). unair.ac.id For this compound, important descriptors might include the surface area of the nitro group, the flexibility of the diallyl substituents (e.g., number of rotatable bonds), and the LogP value. A robust QSAR model, validated with a high R² value, could predict the activity of the target compound and suggest modifications—such as altering substituents on the phenyl ring or the N-allyl groups—to enhance potency. nih.gov

Descriptor TypeExample DescriptorInfluence on Activity (Hypothetical)
Electronic Hammett constant (σ) of ring substituentsElectron-withdrawing groups at certain positions may enhance activity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)An optimal LogP value is often required for good cell permeability and target engagement.
Topological Wiener IndexRelates to molecular branching and compactness.
Quantum Chemical LUMO EnergyA lower LUMO energy might correlate with better activity if reduction of the nitro group is key.
Steric Molar Refractivity (MR)Describes the volume and polarizability of a substituent.

In Silico Prediction of Chemical Transformations and Reaction Outcomes

Predicting how a molecule might be transformed, either through synthetic reactions or metabolic pathways, is a key area of computational chemistry. lhasalimited.org For this compound, in silico tools can predict its likely metabolites and degradation products.

Detailed Research Findings: The most probable metabolic pathway for a nitroaromatic compound involves the reduction of the nitro (NO₂) group. nih.gov In silico pathway prediction software would suggest a stepwise reduction, first to a nitroso (NO) group, then to a hydroxylamino (NHOH) group, and finally to an amino (NH₂) group. nih.govspcmc.ac.in This transformation dramatically changes the electronic properties of the molecule from electron-withdrawing to electron-donating, which would significantly alter its biological activity and interactions. nih.gov Other predicted transformations could include oxidation of the allyl groups or O-demethylation of the methoxy group, often catalyzed by cytochrome P450 enzymes. nih.gov These predictions are invaluable for understanding the compound's potential biotransformation and identifying metabolites that may be responsible for its efficacy or toxicity. ssu.ac.irlbl.gov

Transformation TypePredicted ReactionPotential Catalyzing Enzyme
Nitroreduction -NO₂ → -NO → -NHOH → -NH₂Nitroreductase
Allylic Oxidation Oxidation at the carbon adjacent to the double bond.Cytochrome P450 (CYP)
O-Demethylation -OCH₃ → -OHCytochrome P450 (CYP)
Amide Hydrolysis Cleavage of the amide bond to form an acid and an amine.Amidases / Hydrolases

Investigating N,n Diallyl 4 Methoxy 3 Nitrobenzamide As a Precursor and Intermediate in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diverse Organic Molecules

N,N-diallyl-4-methoxy-3-nitrobenzamide possesses a unique combination of functional groups that could theoretically allow it to serve as a versatile intermediate in the synthesis of a wide array of organic molecules. The diallyl groups offer sites for various transformations, including cyclization and cross-coupling reactions. The nitro group can be reduced to an amine, which can then participate in a multitude of condensation and cyclization reactions. Furthermore, the electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy (B1213986) group influence the reactivity of the aromatic ring, potentially directing further substitutions.

Building Block for the Synthesis of Complex Heterocyclic Systems

The diallyl amide functionality is a key feature that could enable the construction of complex heterocyclic systems. For instance, ring-closing metathesis (RCM) of the two allyl groups could lead to the formation of a seven-membered unsaturated lactam, a structural motif present in some biologically active compounds.

Additionally, the nitro group can be a precursor to a range of nitrogen-containing heterocycles. Reduction of the nitro group to an amine would yield N,N-diallyl-3-amino-4-methoxybenzamide. This resulting ortho-amino benzamide (B126) derivative could then undergo intramolecular cyclization or condensation with various electrophiles to form heterocycles such as benzodiazepines, quinazolinones, or benzimidazoles, depending on the reaction conditions and the chosen reaction partner.

The general reactivity of diallyl amides and nitrobenzamides suggests the following potential (though not explicitly documented for this specific molecule) synthetic pathways to heterocyclic systems:

Starting MaterialReagents and ConditionsPotential Heterocyclic Product
This compound1. Reduction (e.g., H₂, Pd/C) 2. Reaction with a 1,3-dicarbonyl compoundSubstituted quinoline derivative
This compound1. Reduction (e.g., SnCl₂, HCl) 2. Reaction with an orthoesterSubstituted benzimidazole (B57391) derivative
This compoundGrubbs' catalyst (for Ring-Closing Metathesis)Dihydroazepine-fused benzamide

Precursor in the Development of Advanced Materials and Dyes

The aromatic nitro group in this compound makes it a potential precursor for the synthesis of dyes and advanced materials. Nitroaromatic compounds are often colored and can serve as chromophores. Chemical modification of the nitro group and the aromatic ring could be used to tune the color and other photophysical properties.

Reduction of the nitro group to an amine would generate a fluorescent scaffold. The resulting aminobenzamide could be further functionalized to create novel fluorescent probes or organic light-emitting diode (OLED) materials. The presence of the polymerizable allyl groups also opens the possibility of incorporating this molecule into polymers, potentially leading to materials with interesting optical or electronic properties.

Integration into Multi-Step Synthesis Pathways

While specific multi-step syntheses involving this compound are not documented, its structure allows for its logical placement within longer synthetic sequences. For example, it could be synthesized from commercially available 4-methoxy-3-nitrobenzoic acid and diallylamine (B93489).

A hypothetical multi-step synthesis could involve the following transformations:

Amide Formation: Reaction of 4-methoxy-3-nitrobenzoic acid with a coupling agent (e.g., thionyl chloride or a carbodiimide) followed by the addition of diallylamine to form this compound.

Reduction of the Nitro Group: The nitro group could be selectively reduced to an amine using various reagents such as catalytic hydrogenation or metal chlorides.

Modification of the Diallyl Groups: The allyl groups could be subjected to reactions such as dihydroxylation, epoxidation, or Heck coupling to introduce further complexity.

Heterocycle Formation: The resulting molecule with a free amino group and modified allyl functionalities could then undergo cyclization to form complex polycyclic structures.

The strategic order of these steps would be crucial for the successful synthesis of a target molecule. For instance, the reduction of the nitro group would likely be performed after any reactions that are sensitive to this functional group. The following table outlines a hypothetical reaction sequence:

StepTransformationReagentsIntermediate/Product
1Amide Formation4-methoxy-3-nitrobenzoic acid, diallylamine, coupling agentThis compound
2Ring-Closing MetathesisGrubbs' CatalystA dihydroazepine-fused benzamide
3Nitro Group ReductionH₂, Pd/CAn amino-dihydroazepine-fused benzamide
4Diazotization and SubstitutionNaNO₂, HCl; followed by CuXA halogenated dihydroazepine-fused benzamide

This hypothetical pathway illustrates how this compound could serve as a key intermediate, enabling the assembly of more complex molecular architectures.

Future Research on this compound: A Roadmap

While this compound is a compound of interest in organic synthesis, a comprehensive body of research dedicated specifically to its future development is not yet established. However, by examining current trends in synthetic chemistry and molecular design, a clear roadmap for future investigations can be outlined. The following sections detail promising research avenues that could unlock the full potential of this molecule and its derivatives.

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